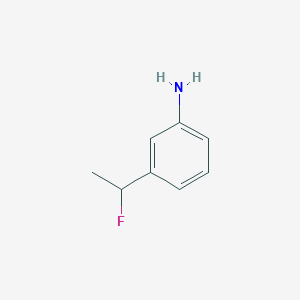

3-(1-Fluoroethyl)aniline

Description

Contextualization of Fluoroalkylated Aniline (B41778) Derivatives in Organic Chemistry

Fluoroalkylated aniline derivatives are organic compounds that feature an aniline core substituted with at least one fluoroalkyl group. The introduction of fluorine can significantly alter the physicochemical properties of the parent aniline molecule. researchgate.net For instance, the high electronegativity of fluorine can modulate the basicity of the amino group and influence the electron density of the aromatic ring. researchgate.net These modifications can lead to enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. researchgate.net

The utility of these derivatives is widespread. They are integral to the development of pharmaceuticals, with fluorinated anilines forming the structural backbone of various active pharmaceutical ingredients. researchgate.netconicet.gov.ar In the agrochemical industry, these compounds are used to create new pesticides and herbicides with improved efficacy and environmental profiles. researchgate.net The electron-rich nature of the aniline ring combined with the electrophilic character of fluoroalkyl radicals makes them suitable partners in a variety of chemical transformations, including visible light-promoted photocatalytic reactions. conicet.gov.arnih.gov This reactivity has spurred extensive research into novel synthetic methods for their preparation. conicet.gov.aracs.org

Rationale for Dedicated Research on 3-(1-Fluoroethyl)aniline

The specific focus on this compound stems from its potential as a building block in the synthesis of more complex molecules with desirable biological activities. The presence of the fluoroethyl group at the meta-position of the aniline ring offers a unique combination of steric and electronic properties. This substitution pattern can influence the conformational preferences of the molecule and its interactions with biological targets.

Research into compounds with similar structures, such as fluorinated phenylalanine derivatives and other fluoroalkylated anilines, has demonstrated their potential in developing therapeutic agents and imaging probes. beilstein-journals.org For example, fluorinated compounds are being investigated for applications in positron emission tomography (PET) imaging for the diagnosis and monitoring of diseases like cancer and Alzheimer's. beilstein-journals.orgnih.govmeduniwien.ac.at The synthesis and study of this compound and its derivatives are therefore driven by the prospect of discovering new molecules with enhanced therapeutic or diagnostic capabilities.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and related compounds primarily falls into the following domains:

Synthetic Methodology: A significant area of research is the development of efficient and selective methods for the synthesis of fluoroalkylated anilines. nih.gov This includes the exploration of new catalysts and reaction conditions to introduce fluoroalkyl groups into aromatic rings. acs.orgnih.gov For instance, visible light photoredox catalysis has emerged as a powerful tool for the fluoroalkylation of anilines under mild conditions. conicet.gov.arnih.gov

Medicinal Chemistry: In medicinal chemistry, this compound serves as a key intermediate for the synthesis of potential drug candidates. The fluoroethyl moiety can be strategically incorporated to fine-tune the pharmacological properties of a lead compound. Research in this area often involves the synthesis of a library of derivatives and their subsequent evaluation for biological activity against various targets.

Agrochemical Research: Similar to its role in medicinal chemistry, this compound is a valuable precursor in the development of new agrochemicals. The introduction of the fluoroethyl group can enhance the potency and selectivity of herbicides, insecticides, and fungicides. researchgate.net

Materials Science: Fluoroalkylated anilines can also find applications in materials science. Their unique electronic properties make them potential candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

While specific data on the physicochemical properties of this compound is not widely available in the public domain, the table below provides a general overview of the kind of data that is typically collected for such compounds.

| Property | Value |

| CAS Number | 1545252-70-7 bldpharm.com |

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-fluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBGXQYHDAAZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Chemical Compound 3 1 Fluoroethyl Aniline and Analogues

Strategies for Introducing the 1-Fluoroethyl Moiety onto an Aromatic Core

Nucleophilic Fluorination Approaches in the Synthesis of 3-(1-Fluoroethyl)aniline Precursors

Nucleophilic fluorination is a common and effective method for introducing a fluorine atom. In the context of synthesizing precursors to this compound, this typically involves the displacement of a leaving group from a benzylic position with a fluoride (B91410) ion. A key precursor for this strategy is 1-(3-nitrophenyl)ethanol, which contains a hydroxyl group that can be converted into a good leaving group. The nitro group serves as a precursor to the aniline (B41778) functionality, which can be obtained by reduction in a later step.

Common deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for this transformation. acs.orgucla.edunih.gov These reagents activate the hydroxyl group, facilitating its substitution by fluoride. Another notable reagent is PyFluor, a pyridinium-based sulfonyl fluoride, which offers high selectivity for fluorination over competing elimination reactions, a common side reaction with secondary benzylic alcohols. acs.orgucla.edunih.govresearchgate.netorganic-chemistry.org

The general reaction scheme involves the treatment of the secondary alcohol with the fluorinating agent, often in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction proceeds with inversion of stereochemistry if the benzylic carbon is a stereocenter.

Table 1: Nucleophilic Deoxyfluorination of Benzylic Alcohols This table presents representative data for the deoxyfluorination of secondary benzylic alcohols, analogous to the synthesis of the this compound precursor.

| Substrate | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Phenylethanol | DAST | - | DCM | 0 to rt | 75 |

| 1-(4-Nitrophenyl)ethanol | Deoxo-Fluor | - | DCM | rt | 82 |

| 1-(3-Methoxyphenyl)ethanol | PyFluor | DBU | THF | rt | 88 |

| 1-(2-Chlorophenyl)ethanol | DAST | - | DCM | 0 to rt | 65 (with elimination) |

| 1-Phenylpropan-1-ol | PyFluor | MTBD | Toluene | 50 | 91 |

Electrophilic Fluorination Methodologies for C-F Bond Formation

Electrophilic fluorination offers a complementary approach to C-F bond formation, where a source of "F+" is used to fluorinate a nucleophilic carbon center. wikipedia.org For the synthesis of this compound analogues, this could involve the direct fluorination of a suitable precursor like 3-ethylaniline (B1664132) or its protected form. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. wikipedia.orgorganic-chemistry.org

These reactions are typically performed on electron-rich aromatic rings or at activated C-H bonds, such as benzylic positions. beilstein-journals.org The regioselectivity of the fluorination is influenced by the electronic and steric properties of the substituents on the aromatic ring. For instance, in the case of 3-ethylaniline, the amino group is a strong ortho-, para-director, which might lead to fluorination on the aromatic ring rather than the benzylic position. Therefore, protection of the amino group and careful selection of reaction conditions are crucial to achieve the desired benzylic fluorination.

Table 2: Electrophilic Fluorination of Ethylarene Derivatives This table provides illustrative examples of electrophilic fluorination on substrates similar to precursors of this compound.

| Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product(s) and Yield (%) |

|---|---|---|---|---|---|

| Ethylbenzene | Selectfluor® | - | CH3CN | 80 | 1-Fluoroethylbenzene (major) + ring fluorination products |

| 4-Ethylacetanilide | NFSI | - | DCE | 60 | Ring fluorinated products |

| 1,3-Diethylbenzene | Selectfluor® | - | CH3CN/H2O | rt | Mixture of benzylic and ring fluorinated products |

| N-Acetyl-3-ethylaniline | NFSI | Pd(OAc)2 | TFA | 100 | Ortho- and para-ring fluorinated products |

Radical Fluoroalkylation Techniques and their Applicability

Radical fluoroalkylation has emerged as a powerful tool for the introduction of fluorinated moieties into organic molecules. researchgate.net These methods often proceed under mild conditions and can be applied to a wide range of substrates. For the synthesis of this compound analogues, a radical approach would involve the generation of a 1-fluoroethyl radical, which then adds to an aromatic precursor.

Photoredox catalysis is a prominent strategy for generating fluoroalkyl radicals from readily available precursors. conicet.gov.arnih.gov For instance, a fluoroethyl radical can be generated from a suitable precursor like an iodo- or bromo-fluoroethane derivative under visible light irradiation in the presence of a photocatalyst. The generated radical can then undergo addition to an aniline derivative or a related aromatic compound. The regioselectivity of the radical addition is governed by the electronic properties of the aromatic substrate, with electron-rich anilines being particularly good substrates for electrophilic radicals. nih.gov

Table 3: Radical Fluoroalkylation of Aromatic Compounds This table illustrates the scope of radical fluoroalkylation with examples relevant to the synthesis of this compound analogues.

| Aromatic Substrate | Fluoroalkyl Source | Photocatalyst | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|---|

| Aniline | CF3I | Ru(bpy)3Cl2 | CH3CN | Blue LED | 85 (for CF3-aniline) |

| N,N-Dimethylaniline | C4F9I | Rose Bengal | CH3CN | Green LED | 92 (for C4F9-aniline) |

| Benzene (B151609) | ICHF2CO2Et | Ir(ppy)3 | DMF | Blue LED | 78 (for difluoroacetylated benzene) |

| 3-Methoxyaniline | CF3SO2Cl | Eosin Y | DMSO | Visible Light | 75 (for CF3-aniline) |

Construction of the Aniline Framework with Integrated Fluoroethyl Functionality

Once the 1-fluoroethyl group is installed on the aromatic ring, the final step is the construction or modification of the aniline moiety. This can be achieved through various synthetic transformations, including aromatic substitution reactions, coupling reactions, or direct functionalization of a pre-existing aniline derivative.

Aromatic Substitution and Coupling Reactions for Substituted Aniline Synthesis

A common strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroarene. acs.orgepa.govnih.gov Thus, a precursor such as 1-(1-fluoroethyl)-3-nitrobenzene can be readily reduced to this compound using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Alternatively, modern cross-coupling reactions provide a powerful means to construct the C-N bond of the aniline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine, is a versatile method for this purpose. berkeley.edunih.govsemanticscholar.orgberkeley.eduresearchgate.net In this approach, a substrate like 1-bromo-3-(1-fluoroethyl)benzene (B13195444) could be coupled with an ammonia (B1221849) surrogate or ammonia itself to afford the target aniline. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

Table 4: Synthesis of Substituted Anilines via C-N Bond Formation This table provides examples of reactions for constructing the aniline framework, applicable to the synthesis of this compound.

| Aryl Halide/Nitroarene | Amine Source/Reducing Agent | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | NH3 (aq) | Pd2(dba)3 / KPhos | KOH | t-BuOH/H2O | 85 |

| 1-Chloro-3-nitrobenzene | H2, Pd/C | - | - | Ethanol | 95 |

| 1-Bromo-3-(trifluoromethyl)benzene | Benzophenone imine, then H+ | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 88 |

| 1-Iodo-2-methylbenzene | NaNH2 | CuI | - | DMF | 75 |

Direct Alkylation and Fluoroalkylation of Aniline Derivatives

Direct C-H functionalization of the aniline ring or its derivatives represents an atom-economical approach to introduce the 1-fluoroethyl group. While direct alkylation of anilines can be challenging due to issues with selectivity (N- vs. C-alkylation) and over-alkylation, recent advances in catalysis have provided solutions.

Photocatalytic methods have shown promise for the direct fluoroalkylation of aniline derivatives. conicet.gov.arnih.gov These reactions often proceed via a radical mechanism, where a fluoroalkyl radical is generated and adds to the electron-rich aniline ring. The regioselectivity is typically directed to the ortho and para positions due to the activating and directing effect of the amino group. To achieve meta-substitution, as in this compound, a directing group strategy or the use of a pre-functionalized aniline might be necessary.

Table 5: Direct C-H Fluoroalkylation of Aniline Derivatives This table presents examples of direct C-H fluoroalkylation of anilines, illustrating the potential for synthesizing analogues of this compound.

| Aniline Derivative | Fluoroalkyl Source | Photocatalyst | Additive | Solvent | Product(s) and Yield (%) |

|---|---|---|---|---|---|

| Aniline | ICHF2CO2Et | Eosin Y | - | DMF | ortho- and para-difluoroacetylated aniline (72%) |

| N,N-Dimethylaniline | CF3I | [Ir(ppy)2(dtbbpy)]PF6 | - | CH3CN | para-trifluoromethylated aniline (89%) |

| 2,6-Dimethylaniline | C4F9I | Rose Bengal | Cs2CO3 | CH3CN | para-perfluorobutylated aniline (95%) |

| Aniline | Togni's Reagent | fac-Ir(ppy)3 | K2CO3 | DCE | ortho- and para-trifluoromethylated aniline (65%) |

Stereoselective Synthesis of Enantiopure this compound

The creation of the chiral fluoroethyl group on an aniline scaffold requires precise control of stereochemistry. Several asymmetric strategies can be envisaged for the synthesis of enantiopure this compound.

Chiral auxiliaries are powerful tools for stereoselective transformations. A general approach involves the attachment of a chiral auxiliary to a precursor of this compound to direct a subsequent diastereoselective reaction. For instance, a chiral auxiliary could be appended to an acetophenone (B1666503) derivative, which is then subjected to a diastereoselective reduction and fluorination sequence.

A hypothetical synthetic route could commence with 3-aminoacetophenone. The amino group would first be protected, for example, as an amide. This protected acetophenone could then be subjected to asymmetric reduction using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to furnish the corresponding chiral alcohol with high enantioselectivity. Subsequent nucleophilic fluorination of the chiral alcohol, for instance, using diethylaminosulfur trifluoride (DAST), would proceed with inversion of configuration to yield the desired fluoroethyl group. Finally, deprotection of the amino group would afford enantiopure this compound.

Alternatively, chiral enamides can be subjected to highly π-facial selective and regioselective fluorination. nih.govnih.gov This involves the use of N-F reagents like Selectfluor™ in a process that traps a β-fluoro-iminium cationic intermediate. nih.govnih.gov

The selection of the chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity in the key stereocenter-forming step.

Direct enantioselective fluorination of a prochiral substrate is an atom-economical approach to chiral fluoroorganic compounds. For the synthesis of this compound, this could involve the enantioselective fluorination of a suitable precursor, such as 3-vinylaniline (B102275) or a derivative thereof.

Catalytic enantioselective fluorination has seen significant advancements, with the development of chiral catalysts based on transition metals or organocatalysts. researchgate.net For example, a palladium-catalyzed enantioselective fluorination of a 3-styrenyl derivative, where the amino group is appropriately protected, could be a viable route. The choice of the chiral ligand for the palladium catalyst would be crucial in determining the enantioselectivity of the fluorination step.

Another approach is the stereoselective synthesis of syn-β-fluoroaziridine building blocks through chiral aryl iodide-catalyzed fluorination of allylic amines. nih.gov These aziridines can then undergo ring-opening reactions to yield a variety of α-fluoroarylethyl amine products. nih.gov

Diastereoselective strategies often rely on the presence of a pre-existing stereocenter in the molecule to direct the formation of a new one. In the context of this compound, a substrate containing a chiral amine moiety could be used to direct the diastereoselective introduction of the fluorine atom.

One potential route involves the diastereoselective addition of a nucleophile to a chiral imine derived from 3-aminoacetophenone. For instance, the protected 3-aminoacetophenone could be condensed with a chiral amine to form a chiral imine. Subsequent reduction of the ketone and fluorination would be directed by the stereocenter of the chiral amine, leading to a diastereomerically enriched product. Cleavage of the chiral directing group would then yield the enantiopure target compound.

The efficiency of such diastereoselective routes is highly dependent on the steric and electronic properties of the chiral directing group and the substrate.

Chemical Transformations and Derivatization of this compound

The presence of both a nucleophilic amino group and an activated aromatic ring allows for a variety of chemical transformations of this compound, enabling the synthesis of a diverse range of derivatives.

The amino group in this compound is a versatile functional handle for various chemical modifications.

N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions are fundamental for introducing a wide array of substituents onto the nitrogen atom.

Diazotization: The primary aromatic amine functionality can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orglibretexts.orgscienceinfo.combyjus.comresearchgate.net This diazonium intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce various substituents, such as halogens, cyano, and hydroxyl groups, onto the aromatic ring. organic-chemistry.org The Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, provides a route to introduce a fluorine atom at the position of the original amino group.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. libretexts.org The fluoroethyl group, being weakly deactivating, will also influence the regioselectivity of these reactions.

Synthetic Modifications at the 1-Fluoroethyl Side Chain

Research into the reactivity of benzylic fluorides has paved the way for various synthetic strategies to modify the 1-fluoroethyl group. These methodologies often require specific activation of the C-F bond, typically through the use of strong bases or agents that can facilitate the departure of the fluoride ion.

One of the primary transformations of the 1-fluoroethyl side chain is the elimination reaction to form a vinyl group. This process, known as dehydrofluorination, is typically promoted by a base. The resulting 3-vinylaniline is a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. The reaction proceeds by the abstraction of a proton from the carbon adjacent to the fluorine-bearing carbon, followed by the elimination of a fluoride ion. The presence of the aromatic ring stabilizes the forming double bond, driving the reaction forward.

Nucleophilic substitution at the benzylic carbon of the 1-fluoroethyl group offers another avenue for modification. Although the C-F bond is less reactive than other carbon-halogen bonds, under appropriate conditions, the fluorine atom can be displaced by a variety of nucleophiles. Activation of the C-F bond is often necessary and can be achieved through the use of hydrogen-bond donors or Lewis acids, which polarize the bond and facilitate nucleophilic attack. This approach allows for the introduction of a wide range of functional groups, including amines and phosphorus-containing moieties. For instance, base-promoted phosphorylation of benzylic fluorides has been reported, leading to the formation of benzyl (B1604629) phosphine (B1218219) oxides, phosphinates, or phosphonates. Similarly, amination of benzylic fluorides can be achieved, often with the assistance of a triol to promote C-F bond activation.

The table below summarizes key findings from research on the synthetic modifications of the 1-fluoroethyl side chain and related benzylic fluorides.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Benzylic Fluorides | tBuOK, P(O)-H compounds | Benzyl phosphine oxides/phosphinates/phosphonates | Nucleophilic Substitution |

| Benzylic Fluorides | Secondary amines or anilines, 1,1,1-tris(hydroxymethyl)propane | Benzylic amines | Nucleophilic Substitution |

| (2-Fluoroethyl)pyridines | OH-/H2O, 50 °C | Vinylpyridines | Elimination (E1cb) nih.gov |

| This compound (Plausible) | Strong Base (e.g., NaH, KOtBu) | 3-Vinylaniline | Elimination |

Advanced Spectroscopic Characterization of the Chemical Compound 3 1 Fluoroethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Connectivity and Environment Analysis

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the unique environment of the fluorine atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the fluoroethyl group. The aromatic protons would appear as complex multiplets in the range of 6.5-7.5 ppm. The amine protons typically present as a broad singlet. The methine proton (-CHF) of the fluoroethyl group would be a doublet of quartets due to coupling with the adjacent fluorine atom and the methyl protons. The methyl (-CH₃) protons would appear as a doublet of doublets, being split by both the methine proton and the fluorine atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons of the fluoroethyl group would show characteristic splitting due to coupling with the fluorine atom (¹J-CF and ²J-CF). The carbon directly bonded to the fluorine (C-7) would exhibit a large one-bond coupling constant, while the methyl carbon (C-8) would show a smaller two-bond coupling. The aromatic carbons would appear in the typical downfield region of 110-150 ppm.

¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum is expected to show a single resonance. In the proton-coupled spectrum, this signal would be split into a doublet of quartets due to coupling with the geminal methine proton and the vicinal methyl protons. The chemical shift of fluorine is highly sensitive to its electronic environment. researchgate.netalfa-chemistry.com

Predicted NMR Data for 3-(1-Fluoroethyl)aniline

Disclaimer: The following data are predicted and illustrative. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 6.8 - 7.0 | m | - |

| H-4 | 6.6 - 6.8 | m | - |

| H-5 | 7.0 - 7.2 | t | J = 7.8 |

| H-6 | 6.7 - 6.9 | m | - |

| NH₂ | 3.6 (broad s) | s | - |

| H-7 | 5.5 - 5.7 | dq | ²J-HF ≈ 48, ³J-HH = 6.5 |

| H-8 | 1.6 - 1.8 | dd | ³J-HF ≈ 24, ³J-HH = 6.5 |

| ¹³C NMR | Predicted δ (ppm) | Predicted Coupling to ¹⁹F (Hz) |

| C-1 | ~147 | - |

| C-2 | ~114 | - |

| C-3 | ~145 | - |

| C-4 | ~118 | - |

| C-5 | ~129 | - |

| C-6 | ~115 | - |

| C-7 | 90 - 95 | ¹J-CF ≈ 170 |

| C-8 | 20 - 25 | ²J-CF ≈ 22 |

| ¹⁹F NMR | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F | -180 to -200 | dq | ²J-FH ≈ 48, ³J-FH ≈ 24 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (e.g., H-4, H-5, H-6) and, most importantly, between the methine proton (H-7) and the methyl protons (H-8) of the fluoroethyl group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom (e.g., H-5 to C-5, H-7 to C-7, and H-8 to C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the methyl protons (H-8) to the methine carbon (C-7) and the aromatic carbon (C-3) would confirm the attachment of the fluoroethyl group to the aniline (B41778) ring at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For this compound, NOESY could show correlations between the methine proton (H-7) and the adjacent aromatic protons (H-2 and H-4), confirming the spatial proximity and orientation of the side chain relative to the ring.

Advanced NMR for Stereochemical Determination

Since this compound possesses a chiral center at the C-7 position, it exists as a pair of enantiomers. Advanced NMR techniques can be employed to determine the enantiomeric excess and, in some cases, the absolute configuration. This is often achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). wikipedia.org

Upon reaction with a CDA, the enantiomers are converted into diastereomers, which are chemically distinct and will exhibit separate signals in the NMR spectra (particularly ¹H and ¹⁹F). The integration of these distinct signals allows for the precise quantification of the enantiomeric ratio. Similarly, a CSA can form transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. The high sensitivity of the ¹⁹F chemical shift makes it an excellent probe for this type of analysis. acs.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the elemental composition and structural features.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Molecular Ions

High-resolution ESI-MS in positive ion mode would be used to determine the precise molecular weight of this compound. ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. For C₈H₁₀FN, the expected exact mass of the neutral molecule is 139.0797. The protonated molecule [C₈H₁₁FN]⁺ would therefore have a theoretical m/z of 140.0875. High-resolution mass spectrometry can measure this value with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula. d-nb.info

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., the [M+H]⁺ ion at m/z 140.0875) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern is key to confirming the connectivity of the atoms. wikipedia.org

A plausible fragmentation pathway for protonated this compound would likely involve the following key steps:

Loss of the ethyl group: A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic bond. Loss of a fluoroethyl radical (•CHFCH₃) is less likely. A more probable initial fragmentation would be the loss of ethene (CH₂=CH₂) after a hydrogen rearrangement, or more favorably, the loss of a methyl radical (•CH₃) from the protonated molecule.

Benzylic cleavage: The most probable fragmentation is the cleavage of the C-C bond in the side chain, leading to the loss of a methyl radical (•CH₃), resulting in a stable benzylic cation at m/z 125.

Loss of HF: Another characteristic fragmentation for fluorinated compounds is the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, which would lead to a fragment ion at m/z 120.

Predicted MS/MS Fragmentation Data for [this compound+H]⁺

Disclaimer: The following data are predicted and illustrative. Actual experimental values may vary.

| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss | Proposed Fragment Structure |

| 140.0875 | [C₈H₁₁FN]⁺ | - | Protonated Molecular Ion |

| 125.0641 | [C₇H₇FN]⁺ | •CH₃ | Ion resulting from loss of a methyl radical |

| 120.0766 | [C₈H₉N]⁺ | HF | Ion resulting from loss of hydrogen fluoride |

| 93.0573 | [C₆H₇N]⁺ | C₂H₄F | Ion resulting from cleavage and rearrangement |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational energy levels. uni-siegen.de For this compound, these methods allow for the characteristic vibrations of the aniline ring and the fluoroethyl substituent to be observed, providing a detailed fingerprint of its molecular structure.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches a vibrational mode that induces a change in the molecule's dipole moment. northwestern.edu Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. ksu.edu.sa A vibrational mode is Raman active if it leads to a change in the molecular polarizability. uni-siegen.de Due to these different selection rules, IR and Raman spectra often provide complementary information. ksu.edu.sa

The vibrational spectrum of this compound can be conceptually divided into contributions from the aniline moiety and the 1-fluoroethyl group.

Aniline Moiety Vibrations: The aniline portion of the molecule gives rise to several characteristic vibrational bands.

N-H Vibrations: As a primary aromatic amine, this compound is expected to exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. orgchemboulder.com The N-H bending vibration, or scissoring mode, typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹. masterorganicchemistry.com The C-C stretching vibrations within the benzene (B151609) ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring (meta-substitution in this case) influences the out-of-plane C-H bending vibrations, which are expected in the fingerprint region (below 1000 cm⁻¹).

C-N Vibrations: The C-N stretching vibration in aromatic amines is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

1-Fluoroethyl Group Vibrations: The fluoroethyl substituent introduces additional vibrational modes.

C-H Vibrations: The aliphatic C-H stretching vibrations of the ethyl group will appear in the 3000-2840 cm⁻¹ region. uhcl.edu

C-F Vibrations: The C-F stretching vibration is one of the most characteristic bands for organofluorine compounds and is expected to be strong in the IR spectrum, typically appearing in the 1100-1000 cm⁻¹ range. The exact position can be influenced by the presence of other atoms on the same carbon.

C-C Vibrations: The C-C stretching of the ethyl group will be weaker and is expected in the 1200-800 cm⁻¹ region.

The following interactive data table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Amino (-NH₂) | Asymmetric Stretch | 3400-3300 | IR, Raman |

| Amino (-NH₂) | Symmetric Stretch | 3330-3250 | IR, Raman |

| Amino (-NH₂) | Bending (Scissoring) | 1650-1580 | IR |

| Amino (-NH₂) | Wagging | 910-665 | IR |

| Aromatic Ring | C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic Ring | C-C Stretch | 1600-1450 | IR, Raman |

| Fluoroethyl (-CH(F)CH₃) | C-H Stretch (aliphatic) | 3000-2840 | IR, Raman |

| Fluoroethyl (-CH(F)CH₃) | C-F Stretch | 1100-1000 | IR |

| Aromatic Amine | C-N Stretch | 1335-1250 | IR |

Note: This table presents generalized expected frequency ranges. The actual experimental values may vary due to the specific molecular environment and intermolecular interactions.

A comprehensive analysis of both IR and Raman spectra, often aided by computational methods such as Density Functional Theory (DFT), would be necessary for a definitive assignment of all vibrational modes of this compound.

Computational and Theoretical Studies on the Chemical Compound 3 1 Fluoroethyl Aniline

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations provide fundamental insights into the electronic characteristics of 3-(1-Fluoroethyl)aniline. These computational methods, particularly Density Functional Theory (DFT), are employed to model the molecule's electron distribution, orbital energies, and bonding nature, which are critical determinants of its chemical behavior.

Table 1: Predicted Net Atomic Charges in this compound

| Atom/Group | Predicted Net Charge (a.u.) | Primary Electronic Effect |

|---|---|---|

| Fluorine (F) | Highly Negative | Strong Inductive Withdrawal (-I) |

| Nitrogen (in NH₂) | Negative | Resonance Donation (+R) |

| Ring Carbons (ortho, para to NH₂) | Slightly Negative | +R Effect from NH₂ |

Note: This table presents illustrative data based on theoretical principles. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor in reactions, reflecting the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as the electron acceptor, indicating the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) portion of the molecule, with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring, especially at the ortho and para carbons relative to the amino group. ucsb.edu This distribution indicates that the molecule will act as a nucleophile at these sites. The electron-withdrawing fluoroethyl group is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. The introduction of the fluoroethyl substituent likely modulates this gap. Global reactivity descriptors, such as chemical hardness (η), softness (S), and chemical potential (μ), can be calculated from HOMO and LUMO energies to quantify reactivity trends. researchgate.net

Table 2: Predicted FMO Energies and Reactivity Descriptors

| Parameter | Definition | Predicted Value (Illustrative) | Implication for Reactivity |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.5 eV | Nucleophilicity / Electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.5 eV | Electrophilicity / Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.0 eV | Kinetic stability and chemical reactivity |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.5 eV | Resistance to change in electron distribution |

Note: Values are hypothetical, based on typical ranges for similar aromatic amines, and serve to illustrate the concepts.

Molecular Conformation and Stereoisomeric Stability Analysis

The structure of this compound features a chiral center at the carbon atom bonded to the fluorine atom. This gives rise to two non-superimposable mirror-image stereoisomers: (R)-3-(1-fluoroethyl)aniline and (S)-3-(1-fluoroethyl)aniline.

Computational analysis is essential for exploring the molecule's conformational landscape. The key degrees of freedom include the rotation around the single bond connecting the aromatic ring to the fluoroethyl group (C-C bond) and the orientation of the amino group. Theoretical calculations can determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations. Steric hindrance between the methyl group, the fluorine atom, and the hydrogen atoms of the aromatic ring will be a primary factor in determining the preferred rotational angles. The stability of different conformers is typically compared in terms of their relative energies (ΔE), with the global minimum representing the most populated conformation in the ground state. The analysis would also calculate the energy barriers for rotation between different stable conformers.

Reaction Pathway Simulations and Transition State Energetics

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into reaction mechanisms and kinetics. matlantis.com For this compound, a typical reaction to study would be electrophilic aromatic substitution (e.g., nitration or halogenation).

Simulations would involve identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. matlantis.com Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products. matlantis.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

Due to the strong directing effect of the amino group, electrophilic attack is expected to occur at the positions ortho and para to it (positions 2, 4, and 6). A computational study would model the attack at each potential site (ortho, meta, and para) to determine the respective activation energies. The results would be expected to show significantly lower activation energies for ortho and para substitution pathways compared to the meta pathway, thus confirming the directing effects of the amino group.

Table 3: Illustrative Energetics for Electrophilic Bromination of this compound

| Substitution Position | Relative Energy of Intermediate (σ-complex) (kcal/mol) | Relative Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ortho (C2, C6) | -8.5 | 12.0 | Major Product |

| Meta (C5) | -2.0 | 20.5 | Minor/Trace Product |

Note: Energy values are illustrative to demonstrate the expected regioselectivity based on theoretical principles.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules, which can be used to confirm experimental findings. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F. researchgate.net The predicted chemical shifts are directly related to the electronic environment of each nucleus. For instance, the carbon atom attached to the highly electronegative fluorine would exhibit a large downfield shift in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. researchgate.net This involves calculating the vibrational modes of the molecule and their corresponding frequencies and intensities. Characteristic peaks, such as the N-H stretching vibrations of the amino group, the C-F stretching vibration, and various aromatic C-H and C-C vibrations, can be assigned based on these calculations.

Table 4: Predicted ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-NH₂ | 145.0 | Attached to electron-donating NH₂ |

| C-CH(F)CH₃ | 140.0 | Attached to deactivating substituent |

| CH(F)CH₃ | 90.0 | Direct attachment to electronegative F |

Note: Chemical shifts are referenced to TMS and are representative values.

Solvent Effects and Environmental Influences on Molecular Behavior

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

These simulations can predict several solvent-dependent phenomena:

Stability: Polar solvents are expected to stabilize the ground state of this compound, which possesses a significant dipole moment due to the polar C-F and C-N bonds.

Conformation: The relative energies of different conformers may change in a solvent, potentially leading to a different preferred conformation compared to the gas phase.

Reactivity: Solvents can alter reaction rates by differentially stabilizing the reactants, transition state, and products. For reactions involving polar or charged intermediates, polar solvents typically lower the activation energy, thereby accelerating the reaction.

By performing calculations in both the gas phase and in various simulated solvents (e.g., heptane, ethanol, water), a comprehensive understanding of the environmental impact on the molecule's behavior can be achieved.

Applications of 3 1 Fluoroethyl Aniline As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-(1-Fluoroethyl)aniline as a precursor stems from its ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of more elaborate molecular architectures.

The introduction of fluorine into aromatic systems is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated anilines are important intermediates for producing active ingredients in pharmaceuticals and agrochemicals. google.com The this compound molecule serves as a key component in building more complex fluorine-containing aromatic scaffolds. The aniline (B41778) group can be diazotized and subsequently replaced, or it can direct the substitution of other groups onto the aromatic ring. More commonly, it is used in coupling reactions or as a nucleophile to connect the fluoroethyl-bearing phenyl ring to other molecular fragments. Molecules that incorporate a trifluoromethoxy (OCF3) group, for instance, often exhibit desirable pharmacological properties, and aniline derivatives are crucial starting materials for their synthesis. nih.gov The development of methodologies for creating fluorinated organic molecules is in high demand for pharmaceutical and agricultural applications. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds and pharmaceuticals. The primary amine group of this compound is a powerful tool for the construction of these ring systems. It can act as a nucleophile in condensation reactions with carbonyl compounds to form imines, which can then undergo cyclization to produce heterocycles like quinolines or benzodiazepines. The development of synthetic strategies for fluorinated nitrogen heterocycles is an active area of research, as these compounds represent a significant portion of drugs in the pharmaceutical pipeline. ekb.eg The synthesis of various useful fluorinated aromatic and heterocyclic molecules has been achieved using versatile intermediates. researchgate.net For example, anilines are known to react in multi-component benzannulation reactions to form highly substituted aniline products, demonstrating their utility in creating complex molecular frameworks efficiently. beilstein-journals.org

| Heterocycle Class | General Aniline-Based Synthesis Method | Potential Application |

| Quinolines | Skraup synthesis, Doebner-von Miller reaction | Antimalarial, Antibacterial |

| Indoles | Fischer indole synthesis (after conversion to a hydrazine) | Antiviral, Anticancer |

| Benzodiazepines | Condensation with β-amino ketones or related synthons | Anxiolytic, Anticonvulsant |

| Pyrimidines | Reactions involving 1,3-dicarbonyl compounds or their equivalents | Components of DNA/RNA, Antiviral |

Utility in the Development of Labeled Compounds for Research Purposes

The introduction of an isotopic label into a molecule allows researchers to track its journey through a biological system or a chemical reaction. This compound is a suitable precursor for creating such labeled compounds, both with radioactive and stable isotopes.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). The fluoroethyl group is a favored motif in PET tracer design due to the favorable decay properties of ¹⁸F (t₁/₂ = 109.8 min). A compound like this compound can be synthesized with ¹⁸F to create ¹⁸F-3-(1-Fluoroethyl)aniline. This radiolabeled building block can then be attached to larger molecules designed to target specific biological entities like enzymes or receptors. For example, radiolabeled amino acids such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) are widely used for brain tumor imaging. nih.govjbr-pub.org.cn The synthesis of such tracers often involves the N-fluoroethylation of anilines, a process where a fluoroethyl group is attached to the nitrogen atom of an aniline derivative. researchgate.net The resulting radiolabeled molecules allow for the visualization and quantification of physiological and pathological processes in preclinical research. nih.gov

| PET Tracer Example | Target/Application | Relevance of Fluoroethyl Group |

| [¹⁸F]FET | Amino acid transporters (LAT1) in brain tumors nih.gov | Provides the ¹⁸F radioisotope for PET detection |

| [¹⁸F]FELP | Amino acid transporters (LAT1) in glioblastoma nih.gov | A phenylalanine analogue with a fluoroethyl group nih.gov |

| [¹⁸F]FAPTG | Fibroblast Activation Protein (FAP) in cancers nih.gov | Part of a novel tracer designed to overcome limitations of other FAP inhibitors nih.gov |

Beyond radioisotopes, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are indispensable tools for elucidating reaction mechanisms and metabolic pathways. symeres.com this compound can be synthesized using starting materials enriched with these stable isotopes. For example, by using ¹³C-labeled benzene (B151609) or ¹⁵N-labeled aniline in the synthetic route, one can produce this compound with a specific label. These labeled molecules can then be used as substrates in chemical reactions or biological assays. By tracking the position of the isotope in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can gain detailed insights into bond-forming and bond-breaking steps, which is crucial for understanding and optimizing chemical processes. symeres.comnih.gov The use of isotopically labeled substrates can reveal subtle differences in enzyme catalytic mechanisms. nih.gov

| Stable Isotope | Analytical Technique | Application in Mechanistic Studies |

| Deuterium (²H) | Mass Spectrometry, NMR | Studying kinetic isotope effects to determine rate-limiting steps symeres.comnih.gov |

| Carbon-13 (¹³C) | ¹³C NMR, Mass Spectrometry | Tracing the fate of carbon backbones in reactions and metabolic pathways symeres.com |

| Nitrogen-15 (¹⁵N) | ¹⁵N NMR, Mass Spectrometry | Elucidating pathways in nitrogen metabolism and characterizing nitrogen-containing products symeres.com |

Advanced Synthetic Methodologies Employing this compound Motifs

The structural motif of this compound is incorporated into target molecules using a variety of modern synthetic techniques. The development of efficient, one-pot, multi-component reactions has become a significant goal in organic synthesis. For instance, methods have been developed for the three-component synthesis of substituted meta-hetarylanilines from 1,3-diketones, showcasing advanced strategies to access complex aniline structures. beilstein-journals.org Such multi-component reactions offer high atom economy and operational simplicity.

Furthermore, transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The aniline functional group in this compound can be transformed into other functionalities (e.g., a halide or triflate via a diazonium salt intermediate) that can participate in reactions like Suzuki, Heck, or Sonogashira couplings. Conversely, the this compound moiety can be constructed by coupling a suitable amine with a pre-functionalized aromatic ring. These advanced methods allow for the precise and efficient incorporation of the this compound scaffold into a diverse range of complex molecular targets for various applications in science and technology.

Q & A

Basic: What are the standard synthetic routes for 3-(1-Fluoroethyl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from halogenated aniline precursors. Key steps include:

- Fluoroalkylation : Introducing the 1-fluoroethyl group via nucleophilic substitution using fluorinated reagents (e.g., fluoroethyl bromide) under anhydrous conditions .

- Protection/Deprotection : Temporary protection of the amine group (e.g., using acetyl chloride) to prevent side reactions during fluorination .

- Optimization Strategies :

- Temperature Control : Maintaining low temperatures (−10°C to 0°C) during fluorination minimizes decomposition .

- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in aryl halide intermediates .

- Purification : Column chromatography or recrystallization improves purity, monitored via HPLC (>95% purity threshold) .

Basic: What spectroscopic techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and fluorinated ethyl group signals (e.g., –CH₂F at δ 4.2–4.5 ppm) .

- ¹³C NMR : Confirms fluorine-carbon coupling (¹JCF ≈ 160–180 Hz) .

- FTIR : Detects N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 154.07) .

- X-ray Crystallography : Resolves stereochemistry of the fluoroethyl group in crystalline derivatives .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerization or impurities .

- Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies, focusing on substituent effects (e.g., para-substituted analogs vs. meta-fluoroethyl groups) .

- Computational Modeling : Use DFT calculations to predict electronic effects of fluorine on bioactivity .

Advanced: What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

SAR studies require systematic structural modifications:

- Substituent Variation : Synthesize derivatives with:

- Electron-Withdrawing Groups (e.g., –CF₃, –NO₂) to assess impact on aromatic ring reactivity .

- Positional Isomers : Compare meta- vs. para-fluoroethyl groups to evaluate steric effects .

- Biological Screening : Test derivatives against targets (e.g., kinases, bacterial enzymes) using dose-response assays .

- Data Correlation : Use QSAR models to link substituent parameters (e.g., Hammett σ) with activity trends .

Advanced: What experimental approaches are used to investigate the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

Mechanistic studies involve:

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots to determine competitive/non-competitive binding .

- Docking Simulations : Use AutoDock or Schrödinger to predict binding poses with target enzymes (e.g., cytochrome P450) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Modify enzyme active sites (e.g., Ser/Cys residues) to identify critical interactions with the fluoroethyl group .

Basic: How can researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

Stability assays include:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>150°C indicates thermal stability) .

- pH Stability Tests : Incubate compounds in buffers (pH 2–12) and monitor degradation via HPLC .

- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Advanced: How can isotopic labeling (e.g., ¹⁸F) of this compound enhance pharmacokinetic studies?

Methodological Answer:

¹⁸F-labeled derivatives enable:

- Radiotracer Imaging : Track biodistribution in vivo using PET scans, focusing on blood-brain barrier penetration .

- Metabolic Profiling : Identify metabolites via radio-HPLC in liver microsome assays .

- Binding Site Mapping : Use autoradiography to localize target engagement in tissue sections .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

Leverage software such as:

- Schrödinger Suite : Predict logP (lipophilicity) and pKa using QikProp .

- Gaussian 16 : Calculate dipole moments and electrostatic potential surfaces for solubility analysis .

- COSMO-RS : Simulate solubility in organic/aqueous solvents for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.